molecular formula C12H16N2O B6594908 Psilocine-d10 CAS No. 1435934-64-7

Psilocine-d10

Cat. No.: B6594908
CAS No.: 1435934-64-7
M. Wt: 214.33 g/mol
InChI Key: SPCIYGNTAMCTRO-HXOHQZFQSA-N
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Description

Psilocin-d10: is a deuterated analog of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. Psilocin-d10 is used primarily as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify psilocin levels in biological samples such as urine, serum, or plasma . The compound is labeled with deuterium, which helps in distinguishing it from non-deuterated psilocin during analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of psilocin-d10 involves the incorporation of deuterium atoms into the psilocin molecule. One common method is the deuteration of psilocin through catalytic exchange reactions. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: Industrial production of psilocin-d10 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the complete and selective incorporation of deuterium atoms into the psilocin molecule. The final product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Psilocin-d10 undergoes various chemical reactions similar to its non-deuterated counterpart, psilocin. These reactions include:

    Oxidation: Psilocin-d10 can be oxidized to form psilocybin-d10, the phosphorylated analog of psilocin-d10.

    Reduction: Reduction reactions can convert psilocin-d10 back to its precursor compounds.

    Substitution: Psilocin-d10 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Psilocybin-d10

    Reduction: Precursor compounds of psilocin-d10

    Substitution: Various substituted derivatives of psilocin-d10

Scientific Research Applications

Chemistry: Psilocin-d10 is used as an internal standard in analytical chemistry for the quantification of psilocin in biological samples. It is particularly useful in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques .

Biology: In biological research, psilocin-d10 is used to study the metabolism and pharmacokinetics of psilocin. It helps in understanding how psilocin is processed in the body and its interaction with various biological systems .

Medicine: Psilocin-d10 is used in clinical toxicology and forensic analysis to detect and quantify psilocin levels in cases of suspected mushroom poisoning or drug abuse. It aids in the accurate diagnosis and treatment of such cases .

Industry: In the pharmaceutical industry, psilocin-d10 is used in the development and validation of analytical methods for the quality control of psilocin-containing products. It ensures the accuracy and reliability of analytical results .

Comparison with Similar Compounds

    Psilocin: The non-deuterated analog of psilocin-d10, naturally occurring in psychedelic mushrooms.

    Psilocybin: The phosphorylated analog of psilocin, which is converted to psilocin in the body.

    4-Hydroxy-N,N-Dimethyltryptamine-d10: Another deuterated analog with similar properties.

Uniqueness: Psilocin-d10 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated compounds in complex biological matrices .

Properties

IUPAC Name

3-[2-[bis(trideuteriomethyl)amino]-1,1,2,2-tetradeuterioethyl]-1H-indol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i1D3,2D3,6D2,7D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCIYGNTAMCTRO-HXOHQZFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C1=CNC2=C1C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016561
Record name Psilocin-D10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435934-64-7
Record name Psilocin-D10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435934647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1435934-64-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Psilocin-d10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXD3HS8D6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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